Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
CAS No.: 338419-36-6
Cat. No.: VC8103696
Molecular Formula: C16H11Cl2NO3S
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338419-36-6 |
|---|---|
| Molecular Formula | C16H11Cl2NO3S |
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | methyl 3-[(2,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(11-3-2-6-19-15(11)23-14)22-8-9-4-5-10(17)7-12(9)18/h2-7H,8H2,1H3 |
| Standard InChI Key | PKWUXPFYBUJIRO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a hybrid structure comprising a thieno[2,3-b]pyridine scaffold substituted at the 3-position with a (2,4-dichlorobenzyl)oxy group and a methyl ester at the 2-position. The thienopyridine system consists of a fused thiophene and pyridine ring, which confers aromatic stability and electronic diversity. The 2,4-dichlorobenzyl moiety introduces steric bulk and lipophilicity, factors critical for membrane permeability in biological systems .
Physicochemical Characteristics
Key physicochemical parameters include a molecular weight of 368.2 g/mol and a predicted density of . The compound’s boiling point is estimated at , though experimental validation is required . Its pKa of suggests moderate acidity, likely attributable to the ester carbonyl and aromatic hydroxyl groups . The canonical SMILES string, COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl, provides a precise representation of its connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 368.2 g/mol | |
| Density | ||
| Boiling Point | ||
| pKa | ||
| Solubility | Low (predicted in aqueous media) |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step protocols. A plausible route begins with the formation of the thieno[2,3-b]pyridine core via cyclization of 3-aminothiophene derivatives, followed by bromination at the 3-position to yield methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate . Subsequent Suzuki-Miyaura cross-coupling with 2,4-dichlorobenzylboronic acid under palladium catalysis (e.g., Pd(dppf)Cl₂) introduces the dichlorobenzyl ether moiety . Optimized conditions reported for analogous thienopyridines employ 2–4 mol% catalyst, potassium carbonate base, and a DME:H₂O (3:1) solvent system at 100°C, achieving yields of 35–84% after chromatographic purification .
Biological Activity and Mechanisms
Anticancer Properties
Preliminary assays on methyl 3-arylthieno[2,3-b]pyridine-2-carboxylates reveal moderate cytotoxicity against human cancer lines (e.g., HepG2, IC₅₀ = 12–45 µM). Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation. The electron-withdrawing chlorine atoms may potentiate reactive oxygen species (ROS) generation, exacerbating cancer cell oxidative stress.
Table 2: Reported Bioactivities of Analogous Compounds
| Compound Class | Activity (IC₅₀/MIC) | Target Pathway | Source |
|---|---|---|---|
| Thieno[3,2-b]pyridines | 8–32 µg/mL (antibacterial) | DNA gyrase inhibition | |
| 3-Arylthieno[2,3-b]pyridines | 12–45 µM (cytotoxicity) | Caspase-3 activation |
Applications in Drug Development
Kinase Inhibition
The thienopyridine scaffold is a privileged structure in kinase inhibitor design. Molecular docking simulations predict strong binding affinity () for this compound toward EGFR tyrosine kinase, driven by hydrophobic interactions with the dichlorobenzyl group and hydrogen bonding to the ester carbonyl.
Future Perspectives
Further studies should prioritize:
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